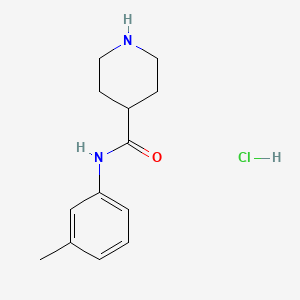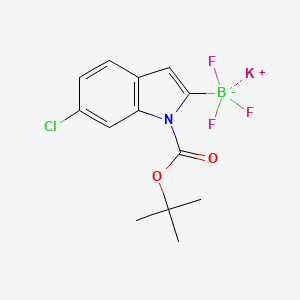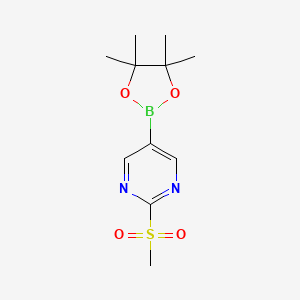
2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
概要
説明
The compound “2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, a methylsulfonyl group, and a tetramethyl-1,3,2-dioxaborolane group . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like nucleotides. The methylsulfonyl group is a common functional group in organic chemistry with the formula (-SO2CH3). The tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the methylsulfonyl group, and the coupling with the tetramethyl-1,3,2-dioxaborolane group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the methylsulfonyl group, and the tetramethyl-1,3,2-dioxaborolane group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Chemical Reactions Analysis
As a boronic ester, this compound could participate in Suzuki-Miyaura cross-coupling reactions. The pyrimidine ring might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .科学的研究の応用
Synthesis and Molecular Structure
- The compound has been used in the synthesis of various pyrimidine derivatives, demonstrating its utility in creating complex molecular structures. For instance, it has been involved in the synthesis of hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleosides, highlighting its role in creating nucleoside analogs (Williams, Loakes, & Brown, 1998).
- The compound has been central in studies focusing on the synthesis, crystal structure, and DFT (Density Functional Theory) analysis of various boric acid ester intermediates. These studies have contributed to our understanding of the molecular structure and physicochemical properties of these compounds (Huang et al., 2021).
Synthesis of Nucleoside Analogs
- It plays a crucial role in the synthesis of nucleoside analogs, which are significant in medicinal chemistry. The compound has been used in the synthesis of a novel nucleoside for potential use as a polymerase substrate, demonstrating its importance in DNA research and pharmaceutical applications (Williams, Loakes, & Brown, 1998).
Application in Material Science
- This compound has also been studied for its application in material science, particularly in the synthesis of crystalline structures and the exploration of their properties. The focus has been on understanding the crystallographic and conformational analyses of the compound, contributing to the development of new materials (Huang et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-6-13-9(14-7-8)19(5,15)16/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXBYBLHCBWEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417628-73-9 | |
| Record name | 2-(METHYLSULFONYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


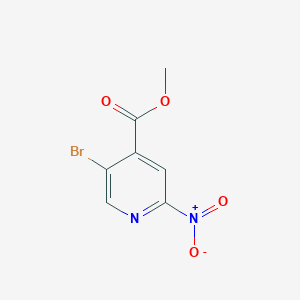
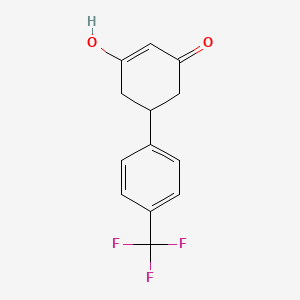
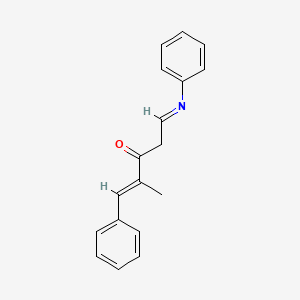
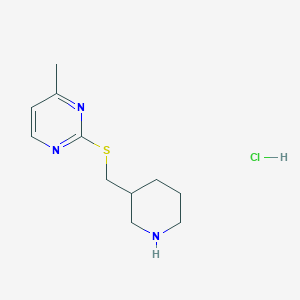
![Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)](/img/structure/B1456608.png)
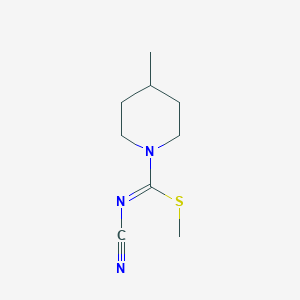
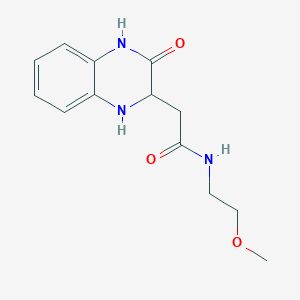
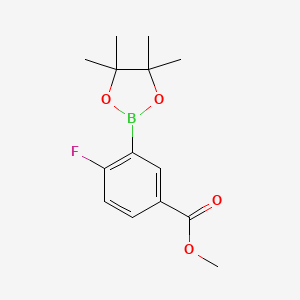
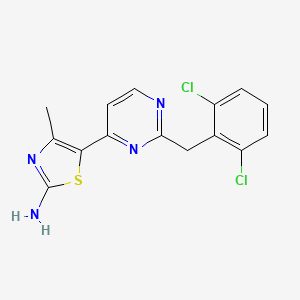

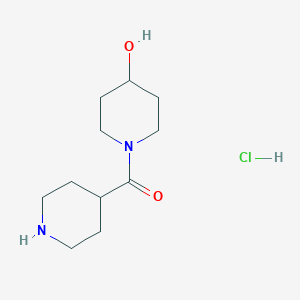
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)
